2-Chloro-5-fluoro-N-hydroxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C7H5ClFNO2/c8-6-2-1-4(9)3-5(6)7(11)10-12/h1-3,12H,(H,10,11) |
InChI Key |
ONWUWJQNUASQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NO)Cl |
Origin of Product |
United States |
Biological Activities and Molecular Mechanisms of N Hydroxybenzamide Derivatives
Scope of Biological Investigations for N-Hydroxybenzamide Chemotypes
The N-hydroxybenzamide chemical framework is a recognized scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Research into derivatives of this chemotype has unveiled potential therapeutic applications across various disease areas, including infectious diseases and oncology. The biological investigations have largely focused on their antiviral, antifungal, anticancer, and antimicrobial properties, as well as their interactions with specific cellular receptors and transporters.
Antiviral Activities (e.g., Respiratory Syncytial Virus, Human Adenovirus)
In one study, a series of these substituted hydroxybenzamide analogues were identified as potent RSV inhibitors. nih.gov Six compounds from this series, with low cytotoxicity, were shown to substantially inhibit RSV replication. This was evidenced by a reduction in the generation of progeny viruses, viral genome copies, and the expression of viral proteins. nih.gov
| Compound Analogue | Observed Antiviral Effect against RSV |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Potent inhibition of viral replication |
| Suppression of RSV-induced inflammatory responses | |
| Reduction in progeny virus, viral genome copies, and viral protein expression |
This table presents data on compounds structurally related to 2-Chloro-5-fluoro-N-hydroxybenzamide, as direct studies on this specific compound were not available.
Antifungal Activities (e.g., biofilm formation and disruption)
Specific research detailing the antifungal activities of this compound, particularly concerning the inhibition of biofilm formation and disruption, is not prevalent in the current scientific literature. However, studies on other halogenated benzamide (B126) derivatives have shown promise in this area. For instance, the combination of 8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide with fluconazole (B54011) has been shown to be effective in preventing Candida biofilm formation on materials used in hemodialysis devices. nih.gov This suggests that the presence of a chlorinated phenyl moiety, a feature also present in this compound, may contribute to antifungal activity, although further investigation is required to substantiate this for the specific compound .
Anticancer and Anti-proliferative Effects (e.g., Histone Deacetylase (HDAC) Inhibition)
The N-hydroxybenzamide moiety is a well-established pharmacophore for the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govfrontiersin.orgmdpi.com The hydroxamic acid group (-CONHOH) present in N-hydroxybenzamides acts as a zinc-binding group, chelating the Zn2+ ion in the active site of HDAC enzymes, thereby inhibiting their activity. mdpi.com Inhibition of HDACs can lead to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. frontiersin.orgmdpi.com
Numerous N-hydroxybenzamide derivatives have been synthesized and evaluated as potential anti-cancer agents due to their HDAC inhibitory activity. nih.govnih.gov For example, a series of novel N-hydroxybenzamide histone deacetylase inhibitors demonstrated satisfactory inhibitory activity against HDACs and HCT116 tumor cells in vitro, with IC50 values ranging from 1-17 μM. nih.gov While specific data for this compound was not detailed in these studies, its structural features align with those of known HDAC inhibitors.
| Compound Class | Target | Reported In Vitro Activity |
| Novel N-hydroxybenzamide derivatives | Histone Deacetylases (HDACs), HCT116 tumor cells | IC50 = 1-17 μM |
This table reflects general findings for the N-hydroxybenzamide class of compounds.
Antimicrobial Properties (e.g., bacterial strain inhibition)
There is a lack of specific studies investigating the antimicrobial properties of this compound. However, research on other chlorinated benzamide derivatives has indicated potential antibacterial activity. For instance, a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, including 4-chloro and 5-chloro derivatives, were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the 5-chloro derivatives demonstrated a rapid, concentration-dependent bactericidal effect against an MRSA strain. nih.gov
Another study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, which is structurally related to the compound of interest, also reported antimicrobial activity. nih.govresearchgate.net The most active compound in this series was effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values between 15.62 and 31.25 μmol/L. nih.gov These findings suggest that the chloro-substitution on the benzamide ring may contribute to antimicrobial efficacy.
| Related Compound | Bacterial Strain | Observed Activity |
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Rapid, concentration-dependent bactericidal effect |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | MIC = 15.62-31.25 μmol/L |
This table presents data on compounds structurally related to this compound, as direct studies on this specific compound were not available.
Receptor and Transporter Ligand Binding Studies (e.g., Serotonin (B10506) Transporter, Retinoic acid receptor RXR-alpha, Peroxisome proliferator-activated receptor gamma)
Currently, there is no available scientific literature to suggest that this compound acts as a ligand for the Serotonin Transporter, Retinoic acid receptor RXR-alpha, or Peroxisome proliferator-activated receptor gamma.
Studies on other benzamide derivatives have shown interactions with these targets. For example, certain 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have been evaluated for their binding affinity to the serotonin 5-HT3 and dopamine (B1211576) D2 receptors. nih.gov Similarly, the compound 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) is known to be a Peroxisome Proliferator-Activated Receptor (PPAR)-γ antagonist. nih.gov Retinoid X receptors (RXRs) are known to form heterodimers with other nuclear receptors, including PPARs, and their activity can be modulated by various ligands. nih.govdrugbank.comembopress.orgmdpi.com However, a direct interaction between this compound and these specific receptors has not been reported.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for N-hydroxybenzamide derivatives are primarily linked to their biological activities. For their anticancer effects, the principal mechanism is the inhibition of histone deacetylases (HDACs). nih.govmdpi.com The hydroxamic acid moiety of these compounds chelates the zinc ion within the catalytic site of HDAC enzymes, leading to their inhibition. mdpi.com This disrupts the epigenetic regulation of gene expression, ultimately causing cell cycle arrest and apoptosis in cancer cells. frontiersin.org
In the context of antiviral activity, as observed with related substituted hydroxybenzamide analogues against RSV, the mechanisms involve more than just the inhibition of viral replication. nih.govnih.gov These compounds were also found to suppress RSV-induced activation of the transcription factors IRF3 and NF-κB, which are key regulators of the innate immune response and inflammation. nih.govnih.gov By inhibiting these pathways, the compounds can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory component of the viral disease. nih.gov
The antimicrobial action of related chlorinated benzamides likely involves disruption of essential bacterial processes, though the precise mechanisms are not fully elucidated. For sulfonamide derivatives, a known mechanism is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.net
It is important to note that while these mechanisms are established for the broader class of N-hydroxybenzamides and related compounds, dedicated studies are required to confirm the specific molecular mechanisms of action for this compound.
Enzyme Inhibition Profiles (e.g., HDACs and subtype selectivity)
N-hydroxybenzamide and its related benzamide derivatives are most notably recognized as inhibitors of histone deacetylases (HDACs). nih.gov These enzymes play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov
The N-hydroxybenzamide moiety itself often functions as a zinc-binding group (ZBG), which is critical for the inhibitory activity against the zinc-dependent HDAC enzymes (Classes I, II, and IV). nih.govacs.org This group chelates the zinc ion within the enzyme's active site, thereby blocking its catalytic function. acs.orgmdpi.com
The selectivity of these inhibitors for different HDAC isoforms is heavily influenced by the substitutions on the benzamide scaffold. nih.gov For instance, studies on various 2-substituted benzamides have demonstrated that even subtle changes can dramatically alter subtype selectivity. One study found that a 2-methylamino benzamide derivative was a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against HDAC1. nih.gov In contrast, the removal of a methyl group, resulting in a 2-amino-6-fluorobenzamide, led to a broader inhibition profile against HDAC1, 2, and 3 with only 4-fold selectivity between HDAC1 and HDAC3. nih.gov Another derivative, a 2-methylthiobenzamide, showed an IC50 of 29 nM for HDAC3 and a remarkable 690-fold selectivity over HDAC1. nih.gov
The table below summarizes the inhibitory concentrations and selectivity of various benzamide derivatives, illustrating the impact of substitutions on their activity against HDAC isoforms.
Interference with Cellular Pathways (e.g., IRF3 and NF-κB activation, cell cycle arrest, apoptosis)
The biological effects of N-hydroxybenzamide derivatives extend to the modulation of key cellular signaling pathways, often leading to cell cycle arrest and apoptosis. Studies on N-substituted benzamides have shown they can induce these effects through mechanisms that may be independent of p53, a critical tumor suppressor protein. nih.govnih.gov
One of the primary outcomes of HDAC inhibition by these compounds is the induction of apoptosis (programmed cell death). Research has demonstrated that N-substituted benzamides can trigger the mitochondrial pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator of the apoptotic cascade. nih.govnih.gov The process can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov
In addition to inducing apoptosis, these compounds frequently cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This halt in cell division prevents the proliferation of cancer cells. nih.gov Interestingly, this cell cycle block can occur independently of apoptosis, as it is observed even when caspase activity is inhibited. nih.govnih.gov While the precise roles of pathways involving interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB) in the context of this compound are not fully detailed in available literature, these pathways are fundamentally linked to apoptosis and cell survival decisions that are influenced by HDAC inhibitors.
The table below outlines the observed cellular effects of N-substituted benzamides.
Molecular Target Identification and Interaction Modes (e.g., FtsZ, DprE1, fungal proteins, viral DNA replication processes, tyrosyl-tRNA synthetase)
Beyond HDACs, the benzamide scaffold is a versatile pharmacophore that has been utilized to target various proteins in pathogenic organisms, offering potential antibacterial and antifungal applications.
One significant target is the filamentous temperature-sensitive protein Z (FtsZ). mdpi.comnih.gov FtsZ is a crucial protein in the bacterial cell division process, homologous to eukaryotic tubulin. mdpi.com It polymerizes to form the Z-ring at the division site, and its inhibition blocks bacterial replication, ultimately leading to cell death. mdpi.comnih.gov Benzamide derivatives have been developed as FtsZ inhibitors, demonstrating a promising avenue for new antibiotics to combat multidrug-resistant bacteria. mdpi.comnih.gov
Another important bacterial enzyme target is decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1). nih.gov DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.gov As such, it has become a key target for the development of new drugs against Mycobacterium tuberculosis. nih.gov While specific N-hydroxybenzamide derivatives targeting DprE1 are an area of active research, the broader class of benzamides has been explored for this purpose.
The versatility of the benzamide structure allows for its adaptation to inhibit other microbial targets, including various fungal proteins and enzymes involved in viral DNA replication, although specific interactions involving this compound are not extensively documented in the reviewed literature.
Structural Determinants of Bioactivity: Role of the N-Hydroxybenzamide Moiety
The bioactivity of N-hydroxybenzamide derivatives, particularly as HDAC inhibitors, is fundamentally dependent on their molecular structure, which can be broken down into three key components: a "cap" group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG). mdpi.comnih.gov
The N-hydroxybenzamide group (or a related benzamide in some inhibitors) serves as the critical zinc-binding group. rsc.orgresearchgate.net Its primary role is to coordinate with the Zn²⁺ ion located deep within the catalytic pocket of HDAC enzymes. nih.govmdpi.com This interaction is crucial for inhibiting the enzyme's deacetylase activity. mdpi.com The effectiveness and binding mode of this ZBG can be modulated by substitutions on the benzamide ring. nih.gov
Computational and Theoretical Investigations on N Hydroxybenzamide Structures
Molecular Docking Simulations for Ligand-Target Interactions
No published studies were identified that performed molecular docking simulations specifically with 2-Chloro-5-fluoro-N-hydroxybenzamide. Consequently, there is no available data regarding its potential binding modes, affinities, or key interactions with any biological targets.
Prediction of Binding Modes and Affinities
Information on the predicted binding modes or the calculated binding affinities (such as docking scores or binding free energies) for this compound is not present in the reviewed literature.
Identification of Key Interacting Residues and Structural Features
As no docking studies have been published, there is no information identifying key amino acid residues or the nature of the intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) that would govern the interaction of this compound with a protein active site. While studies on analogous fluorinated and chlorinated benzamides show that such interactions are crucial for their biological activity, these findings cannot be directly extrapolated to the subject compound without specific research. mdpi.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no specific QSAR models in the available literature that have been developed or validated using this compound as part of the training or test set.
Development of Predictive Models for Biological Activity
No predictive QSAR models for the biological activity of a series of compounds including this compound were found.
Correlation of Molecular Descriptors with Efficacy
Without established QSAR models, there is no data correlating specific molecular descriptors (e.g., topological, electronic, or steric properties) of this compound with its efficacy.
Advanced Computational Chemistry Approaches
No articles detailing advanced computational chemistry approaches, such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, or quantum mechanical studies specifically for this compound, were located. Such studies would provide insight into its electronic structure, conformational stability, and dynamic behavior, but this information has not been published.
Analytical Methodologies for Characterization and Quantification of N Hydroxybenzamides
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 2-Chloro-5-fluoro-N-hydroxybenzamide from reaction precursors, byproducts, and degradation products, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like N-hydroxybenzamides. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase.
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the retention time would be influenced by its moderate polarity, imparted by the chloro, fluoro, and N-hydroxybenzamide functionalities. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or phosphoric acid to improve peak shape and resolution. While specific methods for this compound are not widely published, methods for related compounds, such as 2-chloro-5-nitrobenzaldehyde, utilize acetonitrile and water mixtures, which can be adapted for this analysis. sielc.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.
Table 1: Illustrative RP-HPLC Parameters for Analysis of Aromatic Amides
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 225 nm or 254 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development based on analyses of similar compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While N-hydroxybenzamides can be prone to thermal degradation, GC analysis may be possible following a derivatization step to increase volatility and thermal stability. For instance, the hydroxyl group can be silylated to form a more stable trimethylsilyl (B98337) (TMS) ether.
For halogenated compounds, GC is often coupled with a halogen-specific detector, such as a halogen-specific detector (XSD) or an electron capture detector (ECD), which offer high selectivity and sensitivity. nih.gov Alternatively, coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification. The GC method would involve optimizing parameters such as the injection port temperature, the temperature program of the column oven, and the carrier gas flow rate to achieve good separation without causing on-column degradation of the analyte. nih.govunito.it
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would provide information on the number, environment, and connectivity of the protons. The spectrum is expected to show distinct signals for the aromatic protons and the two protons of the N-hydroxyamide group (N-H and O-H), which are typically broad and may exchange with deuterium (B1214612) oxide (D₂O). The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. Based on data from related compounds like 2-chlorobenzamide, the aromatic protons are expected to resonate in the range of 7.3-7.8 ppm. chemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show a signal for the carbonyl carbon (C=O) typically in the range of 160-170 ppm. The aromatic carbons would appear between 115-140 ppm, with their chemical shifts influenced by the attached chlorine and fluorine atoms. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
¹⁹F NMR (Fluorine-19 NMR): As a fluorinated compound, ¹⁹F NMR is a highly valuable tool. nih.gov It provides a direct observation of the fluorine nucleus, which is 100% naturally abundant and highly sensitive. The spectrum would show a single resonance for the fluorine atom at the C-5 position, and its chemical shift would be characteristic of its electronic environment. The signal would likely appear as a multiplet due to coupling with adjacent aromatic protons.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~10-11 | br s | NH OH |
| ~9-10 | br s | NHOH | |
| ~7.4-7.8 | m | Aromatic H | |
| ¹³C | ~162-168 | s | C =O |
| ~155-160 | d, ¹JC-F ≈ 240-250 Hz | C -F | |
| ~130-135 | s | C -Cl | |
| ~115-125 | m | Other Aromatic C -H | |
| ¹⁹F | -110 to -120 | m | Ar-F |
Note: Predicted values are based on substituent effects and data from analogous compounds such as 2-chloro-5-nitrobenzamide (B107470) and other fluorinated aromatics. nih.govchemicalbook.com Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include a broad O-H stretching band around 3200-3400 cm⁻¹, an N-H stretching vibration in a similar region, and a strong carbonyl (C=O) stretching band (Amide I band) around 1630-1680 cm⁻¹. nih.govlibretexts.org Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. nih.gov Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene (B151609) ring would be particularly prominent. While the polar C=O, N-H, and O-H groups give strong IR signals, the less polar C-Cl and C-C bonds might be more easily observed with Raman spectroscopy. researchgate.net
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H | Stretch | 3200-3400 (Broad) | Weak |
| N-H | Stretch | ~3300 | Weak |
| C=O (Amide I) | Stretch | 1630-1680 (Strong) | Moderate |
| C=C Aromatic | Stretch | 1450-1600 | Strong |
| N-H (Amide II) | Bend | 1500-1550 | Moderate |
| C-F | Stretch | 1100-1250 | Moderate |
| C-Cl | Stretch | 700-850 | Strong |
Note: These are approximate frequency ranges based on characteristic group frequencies and data from related amide and hydroxamic acid compounds. nih.govnih.govlibretexts.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound is approximately 189.5 g/mol .
Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.5 or the deprotonated molecule [M-H]⁻ at m/z 188.5. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak (corresponding to the ³⁷Cl isotope) having an intensity of about one-third of the main M peak (³⁵Cl).
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions. The fragmentation pattern would provide evidence for the compound's structure. Expected fragmentation pathways could include the loss of the hydroxyl group (-OH), the entire N-hydroxy group (-NHOH), or cleavage of the amide bond. Analysis of related compounds like 2-chloro-5-nitro-N-phenylbenzamide shows characteristic fragmentation patterns that can help predict the behavior of the target molecule. massbank.eu
HPLC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite and Degradate Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the analysis of metabolites and degradation products of xenobiotics like this compound. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace levels of analytes in complex biological and environmental samples.
The general workflow involves separating the analytes from the sample matrix using HPLC, followed by their ionization and detection by the mass spectrometer. The choice of chromatographic conditions, such as the stationary phase and mobile phase composition, is critical for achieving optimal separation. For halogenated aromatic compounds, reversed-phase chromatography is commonly employed.
Hypothetical Metabolites and Degradation Products:
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, potential biotransformation and degradation pathways can be inferred from studies on similar halogenated aromatic compounds. These may include:
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.
Dehalogenation: Removal of the chlorine or fluorine atom.
Reduction of the N-hydroxy group: Conversion of the N-hydroxyamide to the corresponding benzamide (B126).
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates.
The table below illustrates hypothetical metabolites and degradates of this compound that could be analyzed using LC-MS/MS.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Potential Formation Pathway |
| 2-Chloro-5-fluorobenzamide | C₇H₅ClFNO | 173.00 | Reduction of N-hydroxy group |
| 2-Chloro-5-fluoro-N-hydroxy- (hydroxylated)benzamide | C₇H₅ClFNO₃ | 204.99 | Aromatic hydroxylation |
| 5-Fluoro-N-hydroxybenzamide | C₇H₆FNO₂ | 155.04 | Dechlorination |
| 2-Chloro-N-hydroxybenzamide | C₇H₆ClNO₂ | 171.01 | Defluorination |
This table is interactive and can be sorted by clicking on the column headers.
In an LC-MS/MS analysis, the parent ion of a potential metabolite would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and is widely used for quantification.
Multistage Mass Spectrometry (MSn) for Comprehensive Structural Confirmation
Multistage mass spectrometry (MSn) is a powerful technique for the structural elucidation of unknown compounds, including metabolites and degradation products. It involves multiple stages of ion isolation and fragmentation, providing detailed information about the connectivity of atoms within a molecule. This is particularly useful for distinguishing between isomers that may have identical masses and similar chromatographic retention times.
For this compound, an MSn experiment would begin with the isolation of the protonated or deprotonated molecular ion. This ion would then be subjected to collision-induced dissociation (CID) to generate a first-generation set of fragment ions (MS²). A specific fragment ion from this MS² spectrum can then be isolated and further fragmented to produce a third-generation spectrum (MS³), and so on.
Hypothetical Fragmentation Pathway:
The fragmentation of N-hydroxybenzamides can proceed through various pathways, including cleavage of the amide bond and losses of small neutral molecules. The presence of halogen atoms can also influence the fragmentation pattern. A plausible, though hypothetical, fragmentation pathway for this compound is outlined below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 189.99 ([M-H]⁻) | 172.99 | OH | 2-Chloro-5-fluorobenzoyl isocyanate |
| 189.99 ([M-H]⁻) | 156.99 | H₂NO | 2-Chloro-5-fluorobenzoyl radical anion |
| 156.99 | 128.99 | CO | 2-Chloro-5-fluorophenyl radical anion |
This table is interactive and can be sorted by clicking on the column headers.
By systematically analyzing the fragmentation patterns across multiple stages, a detailed picture of the molecule's structure can be built, confirming the identity of suspected metabolites or degradation products.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical tool in the identification of unknown compounds, as it significantly narrows down the number of possible molecular formulas for a given mass.
For this compound (C₇H₅ClFNO₂), the theoretical exact mass of the neutral molecule is 188.9993 Da. An HRMS instrument can measure this mass with an error of a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula.
Application in Metabolite and Degradate Identification:
When analyzing for potential metabolites or degradation products, HRMS is invaluable. For example, if a metabolite is formed through the addition of an oxygen atom (hydroxylation), the measured accurate mass would correspond to the elemental formula C₇H₅ClFNO₃. The table below shows the theoretical exact masses for the parent compound and some of its hypothetical metabolites.
| Compound Name | Chemical Formula | Theoretical Exact Mass (Da) |
| This compound | C₇H₅ClFNO₂ | 188.9993 |
| Hydroxylated this compound | C₇H₅ClFNO₃ | 204.9942 |
| 2-Chloro-5-fluorobenzamide | C₇H₅ClFNO | 172.0043 |
This table is interactive and can be sorted by clicking on the column headers.
By comparing the experimentally measured accurate mass to the theoretical masses of potential candidates, many incorrect structures can be quickly eliminated. The combination of HRMS with LC separation and MS/MS fragmentation provides a powerful and comprehensive approach for the characterization and quantification of N-hydroxybenzamides and their transformation products in various matrices.
Structure Activity Relationship Sar and Derivative Optimization for N Hydroxybenzamide Compounds
Influence of Halogen Substituents (Chloro, Fluoro, Bromo, Trifluoromethyl) on Biological Activity and Selectivity
The presence of chloro and fluoro groups, as seen in 2-Chloro-5-fluoro-N-hydroxybenzamide, is a common motif in the design of bioactive molecules. The high electronegativity of fluorine can enhance metabolic stability and binding interactions. The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve cell membrane permeability.
In the context of histone deacetylase (HDAC) inhibitors, a class of enzymes frequently targeted in cancer therapy, the nature and position of halogen substituents on the N-hydroxybenzamide core can dictate both potency and isoform selectivity. For instance, studies on related scaffolds have shown that the introduction of a chlorine atom can lead to enhanced inhibitory activity.
A series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors demonstrated that small substituents on the phenyl ring were beneficial for activity. One of the most potent compounds in this series, which exhibited selectivity for class I HDACs (especially HDAC3), featured a methoxy-substituted phenylamino (B1219803) group. This highlights that the interplay between the halogen on the pyrimidine (B1678525) ring and other substituents is crucial for achieving high potency and selectivity.
Interactive Table: Biological Activity of Halogenated Pyrimidine-Based HDAC Inhibitors.
| Compound ID | R Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| L20 | 4-methoxyphenyl | 0.684 | 2.548 | 0.217 | >1000 |
| SAHA | (Reference) | - | - | - | - |
Note: Data extracted from a study on 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors. The specific scaffold differs from this compound, but illustrates the impact of substituents in a related class of compounds.
Role of Core Scaffold Modifications in Modulating Efficacy
The central chemical framework, or core scaffold, of N-hydroxybenzamide compounds is a critical determinant of their biological activity. Modifications to this scaffold can alter the spatial arrangement of key functional groups, thereby affecting how the molecule interacts with its biological target.
For N-hydroxybenzamide-based HDAC inhibitors, the scaffold serves to properly orient the zinc-binding group (the hydroxamic acid) and the "capping group," which interacts with the surface of the enzyme. Alterations to the benzamide (B126) core can fine-tune this positioning, leading to enhanced potency and selectivity.
Research on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives has shown that modifications to the core, such as the introduction of a thiophene (B33073) or a benzo[d] researchgate.netmdpi.comdioxole moiety, can significantly impact inhibitory activity against HDACs and antiproliferative activity against cancer cell lines.
Optimization of Capping Groups and Linkers for Target Specificity
In the design of many enzyme inhibitors, including those based on the N-hydroxybenzamide scaffold, the molecule is often conceptualized as having three main components: a zinc-binding group, a linker, and a capping group. The capping group is typically a larger, often aromatic or heterocyclic, moiety that interacts with the surface of the target enzyme, often at the rim of the active site pocket. The linker connects the capping group to the core scaffold.
The nature of the capping group and the length and flexibility of the linker are critical for achieving high target specificity. By designing capping groups that have complementary shapes and chemical properties to the surface of a specific enzyme isoform, it is possible to develop highly selective inhibitors.
For example, in the development of HDAC inhibitors, the capping group's interactions with the protein surface can be a key driver of isoform selectivity. Hydrophobic capping groups have been shown to interact favorably with the protein surface near the rim of the active site.
Strategies for Enhancing Target Selectivity and Inhibitory Potency
The development of potent and selective inhibitors is a primary goal in drug discovery. For N-hydroxybenzamide derivatives, several strategies can be employed to achieve this:
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site.
Scaffold Hopping: Replacing the core scaffold with a different chemical moiety that maintains the correct spatial orientation of the key functional groups but may offer improved properties.
Bioisosteric Replacement: Substituting one functional group with another that has similar physical and chemical properties, in order to fine-tune the molecule's activity or pharmacokinetic profile. For instance, replacing a hydrogen atom with a fluorine atom can block metabolic degradation at that position.
Introduction of Conformational Constraints: Incorporating cyclic structures or other rigid elements into the molecule to reduce its flexibility. This can lead to a more favorable binding entropy and improved selectivity.
By systematically applying these strategies, researchers can optimize the inhibitory potency and selectivity of N-hydroxybenzamide compounds.
Structure-Based Drug Design Principles Applied to N-Hydroxybenzamide Scaffolds
Structure-based drug design relies on the knowledge of the three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of inhibitors that can bind to the target with high affinity and specificity.
For N-hydroxybenzamide-based inhibitors, the hydroxamic acid moiety is known to chelate the zinc ion in the active site of metalloenzymes like HDACs. The design process then focuses on optimizing the interactions of the rest of the molecule with the surrounding amino acid residues.
Molecular docking simulations are a powerful computational tool used in structure-based drug design. These simulations can predict how a molecule will bind to a protein and can be used to prioritize compounds for synthesis and biological testing. By analyzing the predicted binding modes of a series of N-hydroxybenzamide derivatives, researchers can gain insights into the structure-activity relationships and design new compounds with improved properties.
The principles of structure-based drug design guide the optimization of the core scaffold, the linker, and the capping group to maximize interactions with the target enzyme and achieve the desired biological activity.
Future Research Directions and Emerging Applications in Chemical Biology
Development of Novel N-Hydroxybenzamide Derivatives with Enhanced Specificity and Efficacy
The core N-hydroxybenzamide structure serves as a versatile template for the design of new derivatives with improved biological activity. A primary strategy involves modifying the aromatic ring and the linker region to enhance binding affinity and selectivity for specific enzyme targets. The introduction of fluorine, for instance, can affect properties like lipophilicity and binding interactions. acs.org
Future research will likely focus on synthesizing analogues of 2-Chloro-5-fluoro-N-hydroxybenzamide to establish a comprehensive structure-activity relationship (SAR). By systematically altering the substituents on the benzamide (B126) ring, researchers can optimize interactions with the target's active site. For example, novel series of N-hydroxybenzamide derivatives have been designed and synthesized to act as potent histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer. nih.govnih.govnih.gov The development of these derivatives often involves a fragment-based approach, combining the structural features of known inhibitors to create hybrid compounds with potentially greater potency and isoform selectivity. nih.gov
Key goals for developing new derivatives include:
Improving Target Specificity: Minimizing off-target effects by designing molecules that selectively bind to a single enzyme or a specific isoform, such as a particular HDAC isoform. nih.gov
Enhancing Potency: Increasing the inhibitory activity, often measured by the half-maximal inhibitory concentration (IC50), to achieve therapeutic effects at lower concentrations.
Optimizing Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and in vivo efficacy.
Investigation of New Biological Targets and Unexplored Disease Indications for this Chemotype
While the N-hydroxybenzamide chemotype is famously associated with HDAC inhibition in cancer therapy, its metal-chelating hydroxamic acid group has the potential to interact with a variety of other metalloenzymes. nih.govvnu.edu.vn This opens up avenues for exploring new therapeutic applications beyond oncology.
Potential new biological targets for this compound and its analogues include:
Metalloproteases: These enzymes play crucial roles in tissue remodeling, inflammation, and cancer metastasis.
Lipoxygenases: Involved in the inflammatory response, these enzymes are potential targets for treating inflammatory diseases.
Urease: This nickel-containing enzyme is a virulence factor for bacteria like Helicobacter pylori.
Research into salicylic acid derivatives, which share some structural similarities, has revealed antifungal activity. mdpi.com This suggests that N-hydroxybenzamide derivatives could also be explored for their potential as antimicrobial agents. By screening this compound against a diverse panel of biological targets, researchers may uncover novel activities and expand the therapeutic potential of this chemical class into unexplored disease areas such as infectious diseases, neurodegenerative disorders, and inflammatory conditions.
| Potential Biological Target Class | Example(s) | Associated Disease Indication(s) |
| Histone Deacetylases (HDACs) | HDAC1, HDAC6, HDAC8 | Cancer, Inflammatory Diseases |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | Cancer Metastasis, Arthritis |
| Lipoxygenases (LOX) | 5-LOX, 12-LOX | Asthma, Inflammation |
| Peptide Deformylase (PDF) | Bacterial PDF | Bacterial Infections |
| Urease | H. pylori Urease | Gastric Ulcers, Gastritis |
Integration of Advanced Computational and Experimental Approaches for Rational Drug Discovery
Modern drug discovery has been transformed by the integration of computational and experimental techniques, enabling a more rational and efficient workflow. jddhs.com These approaches are particularly valuable for accelerating the identification and optimization of lead compounds like this compound.
Computational methods, collectively known as computer-aided drug design (CADD), can be applied to predict the behavior of molecules and guide the synthesis of new derivatives. taylorandfrancis.com Key computational techniques include:
Molecular Docking: Simulates the binding of a ligand to the active site of a target protein, helping to predict binding affinity and orientation. nih.gov This has been used to study how N-hydroxybenzamide derivatives bind to HDAC enzymes. vnu.edu.vn
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. nih.gov
Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups required for biological activity.
These in silico predictions must be validated through rigorous experimental work. jddhs.com High-throughput screening (HTS) can rapidly test large libraries of compounds for activity against a specific target. Promising hits identified through computational screening can then be synthesized and evaluated in biochemical and cell-based assays to confirm their activity and determine their mechanism of action. This synergistic cycle of computational prediction and experimental validation accelerates the drug discovery process, saving time and resources. taylorandfrancis.com
| Computational Technique | Application in Drug Discovery |
| Molecular Docking | Predict binding mode and affinity of new derivatives to a target. |
| QSAR | Predict the biological activity of unsynthesized compounds. |
| Molecular Dynamics | Assess the stability of the compound-target complex. |
| Pharmacophore Modeling | Design novel compounds with necessary features for activity. |
| In Silico ADMET Prediction | Predict pharmacokinetic and toxicity properties. |
Exploration of this compound and its Analogues as Chemical Probes for Biological Pathways
A chemical probe is a small molecule with high potency and selectivity for a specific biological target. Such probes are invaluable tools for dissecting complex biological pathways and validating the function of proteins in cellular and disease contexts. Given its potential as an enzyme inhibitor, this compound could be developed into a chemical probe.
To serve as a reliable probe, a molecule should ideally have:
High Potency: It should modulate its target at low concentrations to minimize off-target effects.
Known Mechanism of Action: The way it interacts with its target should be well-characterized.
High Selectivity: It should interact with the intended target with significantly higher affinity than with other proteins.
By developing a highly selective analogue of this compound for a specific enzyme, such as a single HDAC isoform, researchers could use it to investigate the precise role of that enzyme in gene regulation, cell cycle control, and other fundamental processes. nih.govnih.gov Using such a probe, scientists can perturb the function of a single protein in a biological system and observe the downstream consequences, thereby elucidating the protein's function and its relevance as a potential drug target.
Biodegradation and Environmental Fate Studies of Halogenated Benzamide Compounds
The introduction of synthetic compounds into the environment is a significant concern. Halogenated organic compounds, in particular, can be resistant to degradation and may persist in soil and water. nih.govnih.gov The presence of chlorine and fluorine atoms in this compound makes it imperative to study its environmental fate and potential for biodegradation.
Many synthetic chemicals are recalcitrant to breakdown, but microorganisms have evolved a wide array of enzymes and metabolic pathways to catabolize a variety of these compounds. nih.gov Research in this area would focus on several key aspects:
Persistence: Determining the half-life of the compound in various environmental compartments (soil, water, sediment).
Bioaccumulation: Assessing the potential for the compound to accumulate in the food chain.
Biodegradation Pathways: Identifying microorganisms and specific enzymes capable of breaking down the compound. Understanding these pathways is crucial for developing bioremediation strategies. nih.gov
Toxicity of Metabolites: Evaluating whether the breakdown products of the compound are more or less toxic than the parent molecule.
Understanding the genetic basis of catabolism for xenobiotics can allow for the improvement of naturally occurring microorganisms or the construction of new ones to more efficiently degrade pollutants. nih.gov Such studies are essential for a comprehensive risk assessment and to ensure that the development of new chemical entities proceeds in an environmentally responsible manner.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-N-hydroxybenzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated benzoyl chloride intermediates. A common approach is coupling 2-chloro-5-fluorobenzoic acid derivatives with hydroxylamine under Schotten-Baumann conditions. Key steps include:
- Amide Formation : React 2-chloro-5-fluorobenzoyl chloride with hydroxylamine hydrochloride in a biphasic solvent system (e.g., THF/water) at 0–5°C to minimize hydrolysis .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
- Yield Optimization : Employ excess hydroxylamine (1.5 eq.) and slow addition of the acyl chloride to reduce side reactions. Typical yields range from 60–75% .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR spectra for characteristic peaks:
- H: δ 8.2 (d, aromatic H), δ 10.5 (s, -NH-OH) .
- C: δ 165 (C=O), δ 115–135 (aromatic carbons) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 214.5 (calculated: 214.58) .
- XRD : For single-crystal analysis, grow crystals via slow evaporation in ethanol. Space group P1/c1 with unit cell parameters a = 8.12 Å, b = 10.34 Å, c = 12.56 Å .
Q. What are the solubility challenges of this compound, and how can they be addressed?
- Methodological Answer : The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
- Stock Solutions : Prepare in DMSO (10 mM) and dilute in buffer (PBS, pH 7.4) to avoid precipitation.
- Surfactants : Use 0.1% Tween-80 or PEG-400 to enhance solubility in aqueous media .
Advanced Research Questions
Q. How do substituent modifications (e.g., Cl, F, -NHOH) influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chloro Group (Cl) : Enhances lipophilicity and membrane permeability (LogP increases by ~0.5 vs. non-chlorinated analogs) .
- Fluoro Group (F) : Improves metabolic stability by reducing cytochrome P450-mediated oxidation .
- N-Hydroxyamide (-NHOH) : Critical for chelating metal ions in enzyme active sites (e.g., histone deacetylases) .
Table 1 : Comparative Bioactivity of Derivatives
| Substituent Position | IC (HDAC Inhibition) | LogP |
|---|---|---|
| 2-Cl,5-F,NHOH | 12 nM | 2.1 |
| 2-F,5-Cl,NHOH | 45 nM | 1.8 |
| 2-Cl,5-F,NH | >1 μM | 1.5 |
| Data sourced from enzymatic assays . |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 μM) to identify off-target effects.
- Cell Line Selection : Use panels of cancer (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) to assess specificity .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify pathways affected (e.g., apoptosis genes in cancer vs. cell wall synthesis in bacteria) .
Q. How can crystallography data improve the design of this compound analogs?
- Methodological Answer : Single-crystal XRD provides insights into molecular conformation and intermolecular interactions:
- Hydrogen Bonding : The N-hydroxy group forms H-bonds with adjacent carbonyls (distance: 2.8 Å), stabilizing the active conformation .
- Packing Analysis : Triclinic crystal systems (e.g., space group P-1) reveal π-π stacking between aromatic rings (3.5 Å spacing), influencing solubility .
Application : Modify substituents to disrupt/reinforce these interactions for tailored physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
